molecular formula C33H50NO3P B3406977 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate CAS No. 474879-09-9

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate

Cat. No.: B3406977
CAS No.: 474879-09-9
M. Wt: 539.7 g/mol
InChI Key: FFUPVAVSKPBUPS-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate is a structurally complex organophosphorus compound characterized by a central phosphorus atom bonded to two substituted cyclohexyl groups and a [phenyl(phenylamino)methyl] moiety. The molecule features sterically hindered cyclohexyl substituents (5-methyl-2-isopropylcyclohexyl) that likely influence its solubility, reactivity, and conformational stability.

Properties

IUPAC Name

N-[bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50NO3P/c1-23(2)29-19-17-25(5)21-31(29)36-38(35,37-32-22-26(6)18-20-30(32)24(3)4)33(27-13-9-7-10-14-27)34-28-15-11-8-12-16-28/h7-16,23-26,29-34H,17-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUPVAVSKPBUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OC4CC(CCC4C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate typically involves the following steps:

  • Formation of the Phosphonate Ester: : The initial step involves the reaction of a suitable phosphonic acid derivative with phenyl(phenylamino)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process.

  • Introduction of Cyclohexyl Groups: : The next step involves the introduction of the 5-methyl-2-(propan-2-yl)cyclohexyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where the phosphonate ester is reacted with 5-methyl-2-(propan-2-yl)cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and real-time monitoring systems would be crucial in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate can undergo oxidation reactions, particularly at the phosphonate group. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the phosphonate ester or the phenylamino group.

  • Substitution: : Nucleophilic substitution reactions can occur at the phosphonate group, where nucleophiles such as alkoxides or amines can replace the phenyl(phenylamino)methyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkoxides, amines; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine or phosphinite derivatives.

    Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate has several applications in scientific research:

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel phosphonate-based compounds.

  • Materials Science: : The compound is used in the design and synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.

  • Biological Studies: : It is investigated for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.

  • Medicinal Chemistry: : Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.

Mechanism of Action

The mechanism by which Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate exerts its effects depends on its specific application:

    In Organic Synthesis: It acts as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.

    In Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions. The phosphonate group can mimic phosphate groups, potentially inhibiting or activating enzymes involved in phosphorylation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison: Phosphonates vs. Carboxylates

describes a carboxylate ester photoproduct (compound 6b) with a cyclohexyl substituent. Key differences between phosphonates and carboxylates include:

  • Hydrolytic Stability : Phosphonates exhibit greater resistance to hydrolysis than carboxylates due to the stronger P=O bond and reduced electrophilicity of the phosphorus center.
  • Acidity : Phosphonic acids (pKa ~2–3) are significantly more acidic than carboxylic acids (pKa ~4–5), influencing their solubility and reactivity in aqueous environments.
  • Biological Activity : Phosphonates often mimic phosphate esters in enzymes, making them potent inhibitors (e.g., antiviral or antifungal agents), whereas carboxylates are more commonly involved in metabolic pathways or metal chelation .

Substituent Effects

The cyclohexyl groups in the target compound are analogous to those in compound 6b (), where NMR data (e.g., δ 20–30 ppm for alkyl carbons) suggest conformational rigidity. However, the bulky 5-methyl-2-isopropylcyclohexyl groups in the phosphonate likely enhance steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less hindered analogs.

Analytical Characterization

While the target compound lacks explicit data in the evidence, methods from compound 6b (e.g., HRMS, IR, NMR) are applicable. For instance:

  • HRMS : Phosphonates typically exhibit [M+H]⁺ or [M+Na]⁺ ions with accurate mass matching their molecular formula.
  • IR : The P=O stretch (~1250 cm⁻¹) and P-O-C vibrations (~1000 cm⁻¹) would distinguish phosphonates from carboxylates (C=O ~1700 cm⁻¹) .

Data Tables

Table 1: Key Properties of Phosphonates vs. Carboxylates

Property Phosphonates Carboxylates (e.g., compound 6b)
Hydrolytic Stability High (resistant to hydrolysis) Moderate to low
Acidity (pKa) ~2–3 ~4–5
IR Stretches (cm⁻¹) P=O (~1250), P-O-C (~1000) C=O (~1700)
Biological Role Enzyme inhibitors Metabolites, chelators

Table 2: NMR Comparison (Hypothetical for Target Compound vs. Compound 6b)

Carbon Type Target Compound (δ ppm, estimated) Compound 6b (δ ppm, )
Cyclohexyl CH3 ~20–22 20.89, 21.15, 21.79
Aromatic Carbons ~125–140 Not applicable (6b is aliphatic)
Phosphonate P-O-C ~65–75 (broad) N/A

Research Findings and Limitations

The absence of direct data for Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate in the provided evidence necessitates reliance on analogous compounds and general principles. For instance, SHELX software () is widely used for crystallographic refinement of similar organophosphorus compounds, suggesting its utility in resolving the target molecule’s structure. However, experimental validation of its physicochemical or biological properties remains speculative without targeted studies.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for preparing Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate?

  • Methodological Answer : A palladium-catalyzed coupling reaction is commonly employed, as demonstrated in analogous phosphonate syntheses. For example, Suzuki-Miyaura cross-coupling using bis(pinacolato)diboron and palladium(II) acetate in 1,4-dioxane at 95°C for 4 hours achieves high yields (~95%) . Key steps include optimizing ligand selection (e.g., tricyclohexylphosphine) and post-reaction purification via solvent washing (e.g., methyl tert-butyl ether) and filtration.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming molecular structure and substituent positions. Single-crystal X-ray diffraction provides definitive stereochemical data, particularly for the distorted tetrahedral geometry around the phosphorus atom . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and purity.

Q. What are the environmental fate considerations for this phosphonate compound?

  • Methodological Answer : Environmental persistence can be assessed via hydrolysis studies under varying pH and temperature conditions. Partition coefficients (log Kow) and biodegradation assays (e.g., OECD 301) should be conducted to evaluate bioaccumulation and breakdown pathways. Data from analogous compounds (e.g., isobutylated triphenyl phosphate) suggest potential aquatic toxicity (Chronic 1/3 classifications), necessitating ecotoxicological screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereochemical purity?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. For example, varying reaction temperature (80–110°C), solvent polarity (e.g., dioxane vs. THF), and catalyst loading (0.5–5 mol% Pd) can identify optimal parameters. Kinetic studies using in situ FTIR or HPLC monitoring track intermediate formation and side reactions .

Q. How does the stereochemistry of the phosphonate group influence reactivity in catalytic applications?

  • Methodological Answer : X-ray crystallography reveals bond-angle distortions around phosphorus (e.g., 104.5°–115.2°), which correlate with nucleophilic substitution rates. Computational modeling (DFT or MD simulations) can predict steric effects of the 5-methyl-2-(propan-2-yl)cyclohexyl groups on reaction transition states .

Q. How should researchers design experiments to resolve contradictions in toxicity data across studies?

  • Methodological Answer : Implement a tiered testing strategy:

  • Tier 1 : Reproduce conflicting assays (e.g., OECD 210 zebrafish embryo tests) under standardized conditions.
  • Tier 2 : Cross-validate using alternative models (e.g., Daphnia magna for aquatic toxicity).
  • Tier 3 : Analyze impurities (e.g., via LC-MS) to identify confounding factors .

Q. What experimental frameworks are suitable for assessing stability under extreme conditions?

  • Methodological Answer : Use split-split plot designs with variables like temperature (25–100°C), UV exposure, and humidity. For example, accelerated stability testing in climate chambers with periodic sampling (HPLC purity checks) over 6–12 months. Degradation products can be identified via GC-MS or NMR .

Q. How can hydrogen-bonding networks in the crystal structure inform solubility and formulation strategies?

  • Methodological Answer : Crystallographic data (e.g., CIF files) reveal intermolecular interactions, such as N–H···O bonds, which impact solubility in polar solvents. Molecular dynamics simulations can model solvation free energy, guiding excipient selection for drug formulations .

Methodological Resources

  • Synthesis & Characterization : Palladium-catalyzed protocols , X-ray crystallography .
  • Environmental Impact : Hydrolysis and ecotoxicity assays .
  • Data Analysis : DoE frameworks , computational modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate

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